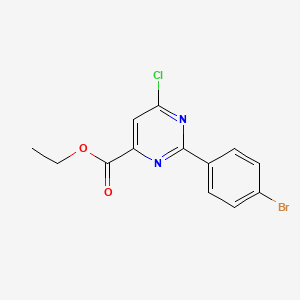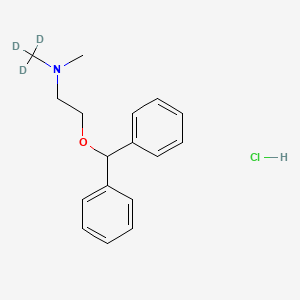
Diphenhydramine-D3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenhydramine-D3 Hydrochloride is a deuterated form of diphenhydramine hydrochloride, a first-generation H1 receptor antihistamine. It is commonly used in research as an internal standard for analytical methods such as gas chromatography and liquid chromatography. The deuterium labeling helps in distinguishing the compound from non-labeled diphenhydramine in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenhydramine hydrochloride typically involves a four-step sequence starting with a Grignard reaction. The process includes the reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol in the presence of a suitable catalyst . The deuterated version, Diphenhydramine-D3 Hydrochloride, is prepared by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of diphenhydramine hydrochloride involves continuous flow synthesis and purification methods. This approach minimizes waste and enhances atom economy. The process combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio without additional solvents .
Análisis De Reacciones Químicas
Types of Reactions
Diphenhydramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diphenhydramine can lead to the formation of diphenylmethanol derivatives .
Aplicaciones Científicas De Investigación
Diphenhydramine-D3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for accurate quantification of diphenhydramine in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of diphenhydramine in the body.
Toxicology: Used in forensic analysis to detect and quantify diphenhydramine in toxicological studies.
Mecanismo De Acción
Diphenhydramine-D3 Hydrochloride exerts its effects by antagonizing H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, diphenhydramine prevents histamine from binding and triggering allergic reactions. Additionally, it has antimuscarinic properties, which contribute to its use in treating motion sickness and Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine Hydrochloride:
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine used for allergy relief but with less sedative effect compared to diphenhydramine.
Uniqueness
Diphenhydramine-D3 Hydrochloride is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise differentiation from non-labeled diphenhydramine in various research applications .
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3; |
Clave InChI |
PCHPORCSPXIHLZ-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


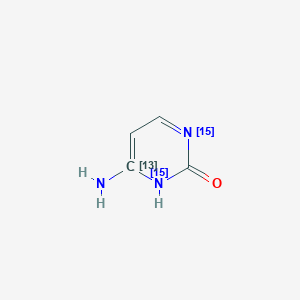
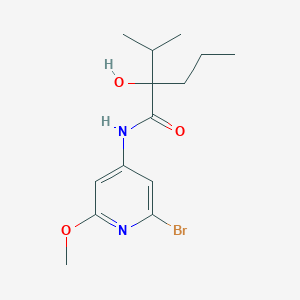
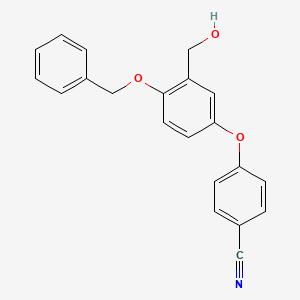


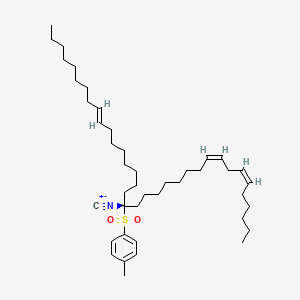
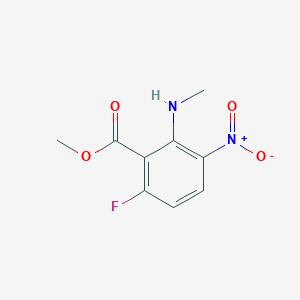



![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
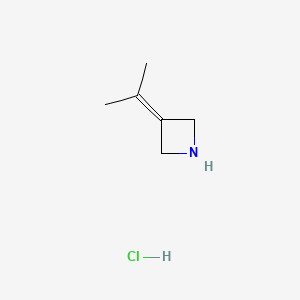
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
